3-(Trimethylsilyl)-1-propanesulfonic acid-d6

Overview

Description

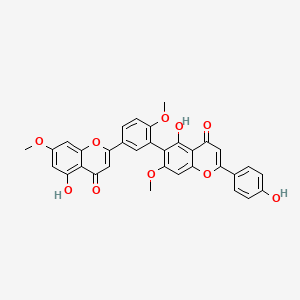

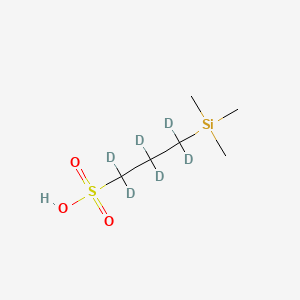

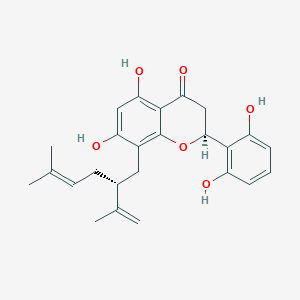

3-(trimethylsilyl)-1-propanesulfonic acid-d6 is a deuterated compound that is is an isotopologue of 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) in which the six hydrogen atoms attached to the carbon chain linking the silicon and the sulfur atoms have been replaced by deuterium. It is often used in NMR spectroscopy (often as the corresponding sodium salt) as a calibration standard - it is much more water soluble that tetramethylsilane, so is often used for studies on proteins in water. It is a deuterated compound and a 3-(trimethylsilyl)propane-1-sulfonic acid.

Scientific Research Applications

NMR Spectroscopy

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 is prominently used as an internal standard in NMR spectroscopy. Its major resonance at 0.00 ppm relative to trimethylsilane, along with smaller resonances, makes it an ideal reference point. Studies have also shown that it's non-toxic in concentrations up to 3 mM, making it suitable for various NMR applications (Clark & Dillon, 1989).

Chemical Synthesis and Catalysis

It has been observed that derivatives of this compound play a role in chemical synthesis and catalysis. For instance, trimethylsilyl trifluoromethanesulfonate is an effective catalyst for acylating alcohols with acid anhydrides, showing its utility in organic synthesis (Procopiou et al., 1998). Additionally, its use in the trimethylsilyl protection of hydroxyl groups and subsequent deprotection is noteworthy for the synthesis of various organic compounds (Shirini et al., 2012).

Purity Determination and Quality Control

The compound is also essential in the purity determination of organic compounds. It forms part of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy, underlining its role in ensuring the accuracy and quality control in chemical analysis (Westwood et al., 2019).

Sulfonation Reactions

In organic chemistry, the compound finds application in sulfonation reactions. For example, it facilitates the ring opening of donor-acceptor cyclopropanes, thereby playing a critical role in synthesizing certain bioactive molecules (Boichenko et al., 2019).

Miscellaneous Applications

Other applications include its role in the preparation of polysulfones for gas separation membrane materials (Dai et al., 2004), and its use in the synthesis and reactivity of new trimethylsilyl esters of aminomethylenebisorganophosphorus acids (Prishchenko et al., 2013).

properties

Molecular Formula |

C6H16O3SSi |

|---|---|

Molecular Weight |

202.38 g/mol |

IUPAC Name |

1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonic acid |

InChI |

InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)/i4D2,5D2,6D2 |

InChI Key |

TVZRAEYQIKYCPH-KETLRHEYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)O |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)

![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)